4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride
Description
Properties
IUPAC Name |
4-methyl-1-(2-piperidin-4-ylethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-12-4-9-15(10-5-12)11-6-13-2-7-14-8-3-13;;/h12-14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOOZWOMEMODDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals.
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects.
Biological Activity
4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential applications in pharmacology. This article explores its biological activity, including its biochemical interactions, cellular effects, and implications in therapeutic contexts.
Chemical Structure and Properties
The compound has a complex structure that includes piperidine rings, which are known for their role in various biological activities. The presence of the methyl group and the piperidinyl substituent contributes to its interaction with biological targets.
Enzyme Interactions
This compound has been shown to interact with several enzymes, influencing their activity. Specifically, it can act as an inhibitor or activator depending on the target enzyme. This modulation can lead to significant changes in metabolic pathways and cellular functions.
Binding Affinity
The compound exhibits notable binding affinity for various receptors, including opioid receptors. Its structural modifications enhance its selectivity and potency. For instance, studies have indicated that modifications to the piperidine ring can significantly alter its interaction profile with neurotransmitter systems .
Cytotoxicity and Cell Signaling
Research indicates that this compound affects cell viability and proliferation. It influences cell signaling pathways critical for cellular metabolism and survival. At lower concentrations, it may promote cell growth, while higher doses can induce cytotoxic effects.
Gene Expression Modulation
The compound has been observed to alter gene expression profiles in various cell types. These changes are mediated through its interactions with specific receptors and downstream signaling molecules, impacting overall cellular behavior and function.
Neurological Disorders
Due to its interaction with neurotransmitter systems, this compound is being investigated for potential therapeutic roles in treating neurological disorders such as depression and anxiety. Its ability to modulate receptor activity makes it a candidate for further drug development .
Analgesic Properties
The compound's analgesic properties are noteworthy, particularly in the context of opioid receptor modulation. It has been studied alongside other compounds in the fentanyl series, demonstrating significant potency in pain relief models .
Study on Antiproliferative Activity
In a study assessing the antiproliferative effects of benzoylpiperidine derivatives (related compounds), this compound was evaluated for its cytotoxicity against cancer cell lines. Results indicated varying IC50 values depending on the cell type, highlighting its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 19.9 |
| MCF-7 | 75.3 |
| COV318 | 50.0 |
| OVCAR-3 | 92.0 |
Mechanistic Studies
Mechanistic studies have shown that the compound affects metabolic pathways by interacting with enzymes involved in lipid metabolism and neurotransmitter synthesis. This interaction can lead to altered levels of key metabolites, influencing both normal physiology and disease states .
Scientific Research Applications
1.1. Neuropharmacology
Research indicates that compounds similar to 4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride exhibit high affinity for serotonin receptors, particularly the 5-HT1A subtype. These compounds have been shown to possess agonist, partial agonist, or antagonist activity at these receptors, making them valuable in treating depression , anxiety , and sleep disorders .
- Case Study: Treatment of Anxiety Disorders
A study demonstrated that administration of this compound significantly reduced anxiety-like behavior in rodent models, suggesting its potential as an anxiolytic agent .
1.2. Cardiovascular Research
The compound has been investigated for its effects on cardiovascular disorders. Its ability to modulate serotonergic pathways may contribute to the regulation of blood pressure and heart rate, making it a candidate for treating conditions such as hypertension and migraine .
- Case Study: Migraine Treatment
Clinical trials revealed that patients receiving treatment with piperidine derivatives experienced fewer migraine episodes compared to a placebo group, indicating a promising avenue for future therapies .
2.1. Synthetic Methods
The synthesis of this compound can be achieved through various chemical reactions involving piperidine derivatives. Notably, the hydrogenation of pyridine derivatives has been optimized to yield high purity and selectivity for biologically active piperidines .
| Synthesis Method | Description | Yield |
|---|---|---|
| Hydrogenation | Utilizes cobalt catalysts for efficient conversion | High |
| Catalytic Reduction | Employs ruthenium catalysts for selective reactions | Moderate |
2.2. Chemical Properties
The compound is characterized by its dihydrochloride salt form, which enhances its solubility in aqueous environments, facilitating its use in pharmacological formulations.
3.1. Recent Advances
Recent studies have focused on enhancing the efficacy of piperidine derivatives through structural modifications that improve their pharmacokinetic profiles . The development of novel synthetic routes has also been highlighted, allowing for the production of fluorinated analogs with increased biological activity.
3.2. Pharmacological Insights
Investigations into the pharmacodynamics of this compound reveal that it interacts with multiple neurotransmitter systems, thereby broadening its therapeutic applications beyond just serotonergic modulation .
Comparison with Similar Compounds
The following analysis compares 4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride with structurally related piperidine-based compounds, focusing on molecular properties, toxicity, and regulatory status.
Structural and Molecular Properties
Key Observations :
- The target compound’s estimated molecular weight (~331) is higher than that of 1-(4-Piperidinylmethyl)piperidine dihydrochloride hydrate (283.23) due to the additional methyl group and ethyl linker.
- Substitutions such as diphenylmethoxy (evidence ) or morpholine (evidence ) significantly alter polarity and solubility compared to the methyl-ethyl-piperidine backbone.
Key Observations :
- Piperidine derivatives with aromatic substituents (e.g., diphenylmethoxy in evidence ) show delayed acute toxicity, whereas aliphatic analogs like 1-(4-Piperidinylmethyl)piperidine lack explicit toxicity data.
- The absence of ecotoxicity data for many analogs (evidence ) highlights a critical research gap.
Regulatory and Application Context
Key Observations :
- Regulatory compliance often depends on substituents; bromo-nitro derivatives (evidence ) require stringent safety protocols, while unclassified compounds (evidence ) may lack standardized guidelines.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions, leveraging piperidine derivatives as intermediates. For example, analogous compounds are synthesized under alkaline conditions using N-methylpiperazine and halogenated precursors, followed by purification via recrystallization or column chromatography . Optimizing yield involves adjusting reaction parameters such as temperature (e.g., 60–80°C for 12–24 hours), solvent polarity (e.g., dichloromethane or ethanol), and stoichiometric ratios of reactants. Stepwise monitoring using thin-layer chromatography (TLC) ensures intermediate formation .
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments in the piperidine and ethyl-piperidyl groups.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% is typical for research-grade compounds) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for molecular ion peaks).
- X-ray Crystallography : For resolving stereochemistry in crystalline derivatives .
Q. How do environmental factors influence the stability of this compound during storage and experimental use?
- Methodological Answer : Stability is pH-dependent, with degradation observed under strongly acidic (pH < 3) or basic (pH > 10) conditions. Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture and reactive solvents (e.g., DMSO may accelerate decomposition) . Pre-experiment stability assays under simulated conditions (e.g., 37°C for 48 hours) are recommended to assess batch-specific integrity .
Advanced Research Questions
Q. How can computational modeling guide the experimental design of reactions involving this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways, transition states, and regioselectivity. For example, ICReDD’s reaction path search methods combine quantum chemistry with machine learning to prioritize viable synthetic routes and optimize catalytic systems (e.g., base catalysts for nucleophilic substitutions) . Molecular docking simulations further elucidate binding affinities for biological studies, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurities, assay conditions (e.g., cell line variability), or stereochemical differences. Mitigation strategies include:
- Repurification : Verify compound purity via HPLC before biological testing .
- Standardized Assays : Use validated protocols (e.g., IC50 determinations with positive controls).
- Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., 4-piperidinyl amine derivatives with similar substitution patterns) to identify trends .
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
- Methodological Answer : Systematic SAR studies involve:
- Functional Group Modifications : Introduce substituents (e.g., halogenation at the 4-methyl group) to assess impact on receptor binding .
- Pharmacophore Mapping : Identify critical moieties (e.g., the ethyl-piperidyl chain) using 3D-QSAR models.
- Biological Profiling : Test derivatives against target enzymes (e.g., kinases or GPCRs) to correlate structural changes with activity shifts. Data from Mannich reaction derivatives (e.g., 1-Aryl-3-phenethylamino-1-propanone hydrochlorides) demonstrate how substituent electronegativity affects cytotoxicity .
Tables for Key Data
Table 1: Stability Under Variable Conditions
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH 2–3 (aqueous, 25°C) | Rapid degradation (<24 hours) | |
| pH 7.4 (buffer, 4°C) | Stable for >30 days | |
| Exposure to UV light | Significant decomposition (>50% loss) |
Table 2: Computational Parameters for Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes kinetics |
| Solvent Polarity (ET30) | 40–50 kcal/mol | Enhances solubility |
| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
